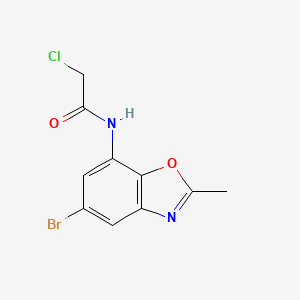

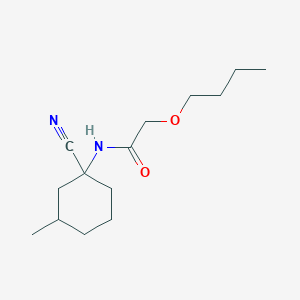

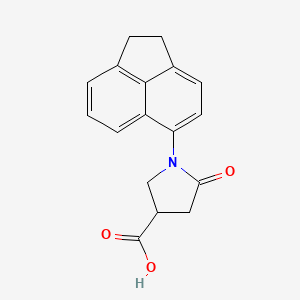

![molecular formula C19H22FN3O4S2 B2955126 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034594-43-7](/img/structure/B2955126.png)

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the benzo[c][1,2,5]thiadiazole ring could potentially be synthesized using techniques similar to those used for the synthesis of other benzo[c][1,2,5]thiadiazole derivatives . The tetrahydronaphthalene ring and the sulfonamide group could be introduced in subsequent steps, using suitable precursors and reaction conditions.科学的研究の応用

Antimicrobial and Antiproliferative Agents

Researchers have synthesized derivatives of sulfonamides, including structures similar to the specified compound, demonstrating significant antimicrobial and antiproliferative activities. These derivatives have shown effectiveness against human cell lines, including lung and liver carcinoma cells, indicating potential applications in cancer therapy and infection control (Shimaa M. Abd El-Gilil, 2019).

Binding Studies with Proteins

Sulfonamide derivatives have been used as probes in studying the binding mechanisms of other molecules to proteins, such as bovine serum albumin. This research provides insights into how these compounds interact with proteins, which is crucial for understanding their mechanism of action in biological systems (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Carbonic Anhydrase Inhibitors

The compound belongs to a class of sulfonamides known for their role as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications, such as in the treatment of glaucoma and certain types of cancer, by targeting tumor-associated isozymes (M. Ilies, D. Vullo, J. Pastorek, A. Scozzafava, M. Ilieș, M. Cǎproiu, S. Pastoreková, C. Supuran, 2003).

Synthesis of Novel Derivatives

The compound's structure has inspired the synthesis of novel derivatives with enhanced biological activities. These derivatives include sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), demonstrating significant antioxidant activities. Such research efforts expand the chemical diversity and potential therapeutic applications of sulfonamides (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Biological Evaluation and Molecular Docking

Molecular docking studies alongside biological evaluation of sulfonamide derivatives, including compounds structurally similar to the one , have revealed their potential as inhibitors of various human carbonic anhydrase isoenzymes. These studies contribute to the development of selective inhibitors for therapeutic purposes, enhancing our understanding of the interaction between these compounds and target enzymes (C. B. Mishra, Shikha Kumari, A. Angeli, S. Monti, Martina Buonanno, Amresh Prakash, M. Tiwari, C. Supuran, 2016).

特性

IUPAC Name |

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-22-18-9-7-16(20)13-19(18)23(29(22,26)27)11-10-21-28(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,21H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCKZWCQAXKWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

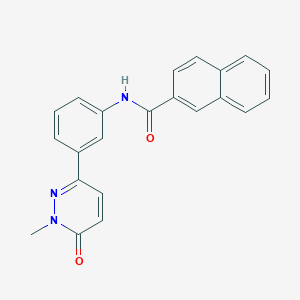

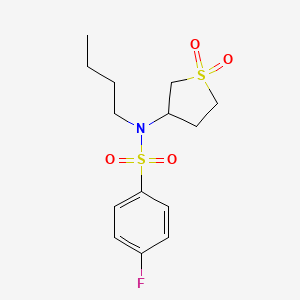

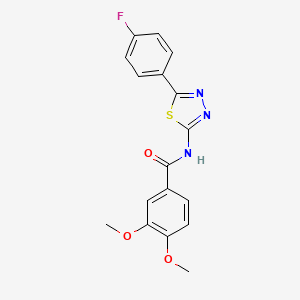

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

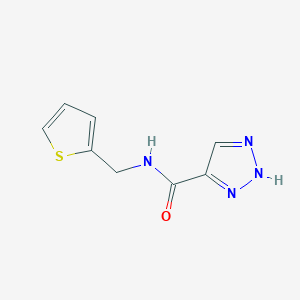

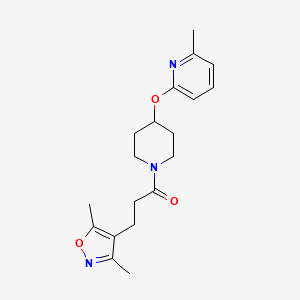

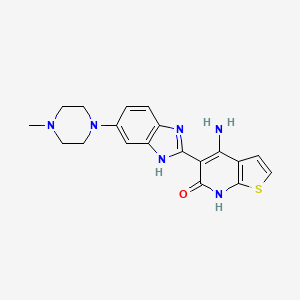

![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)

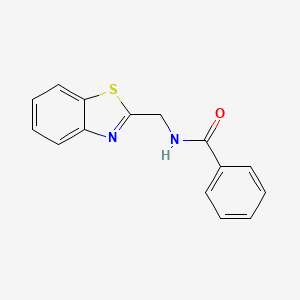

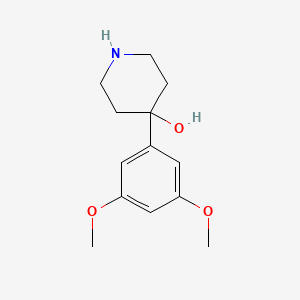

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)